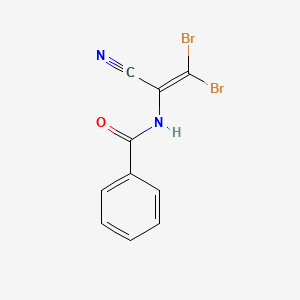

N-(2,2-dibromo-1-cyanovinyl)benzamide

Description

N-(2,2-Dibromo-1-cyanovinyl)benzamide is a halogenated benzamide derivative characterized by a dibromo-substituted cyanovinyl group attached to the benzamide core. The presence of bromine and cyano groups suggests high electrophilicity, which may enhance reactivity in cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

N-(2,2-dibromo-1-cyanoethenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O/c11-9(12)8(6-13)14-10(15)7-4-2-1-3-5-7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDTVCXXNNROKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=C(Br)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dibromo-1-cyanovinyl)benzamide typically involves the reaction of benzamide with 2,2-dibromo-1-cyanovinyl intermediates under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dibromo-1-cyanovinyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dibromo and cyanovinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

N-(2,2-dibromo-1-cyanovinyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dibromo-1-cyanovinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,2-dibromo-1-cyanovinyl)benzamide with key benzamide derivatives from the literature, focusing on structural features, synthesis, and biological activities.

Structural and Functional Insights

- Halogenation Effects: Bromine and chlorine substituents (e.g., in N-(2-bromoallyl)benzamide and azetidinone derivatives ) enhance electrophilicity, improving interactions with biological targets. The dibromo-cyanovinyl group in the target compound may similarly increase reactivity and binding affinity.

- Bioactivity Trends: Antimicrobial: Azetidinone derivatives with chloro substituents show potent activity against Gram-positive bacteria . Antioxidant: Hydroxyphenyl and methoxy groups in thiourea-linked benzamides enhance radical scavenging . Anti-inflammatory: Benzimidazole-linked benzamides exhibit activity via COX-2 inhibition .

Physicochemical Properties

- The cyano group in the target compound may balance polarity, as seen in 2-cyano-N-[(methylamino)carbonyl]acetamide .

- ADMET Profile : N-(Phenylcarbamoyl)benzamide demonstrates favorable ADMET predictions (e.g., moderate absorption, low hepatotoxicity) , suggesting halogenated analogs may require tailored optimization for pharmacokinetics.

Biological Activity

N-(2,2-dibromo-1-cyanovinyl)benzamide is a compound that has attracted attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzamide structure linked to a 2,2-dibromo-1-cyanovinyl moiety. This unique combination imparts distinct chemical properties that are significant for its biological activity. The presence of bromine atoms enhances the compound's reactivity and may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can bind to enzymes or receptors, modulating their activity.

- Inducing Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Antimicrobial Activity : Its structural features suggest potential efficacy against various pathogens.

Research Findings

Recent studies have investigated the biological effects of this compound. Key findings include:

- Anticancer Activity : Research has indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed studies are still needed to confirm its efficacy against specific bacterial and fungal strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,2-dichloro-1-cyanovinyl)benzamide | Dichloro group instead of dibromo | Moderate anticancer activity |

| N-(2,2-difluoro-1-cyanovinyl)benzamide | Difluoro group | Lower cytotoxicity compared to dibromo |

| N-(2,2-diiodo-1-cyanovinyl)benzamide | Diiodo group | Potentially higher reactivity |

This comparison highlights how variations in halogen substituents can influence the biological activity of benzamide derivatives.

Case Studies

Several case studies have demonstrated the potential applications of this compound:

- Cytotoxicity Assessment : In vitro studies on HepG2 cells revealed an IC50 value indicating effective cytotoxicity at low concentrations (e.g., IC50 = 5 µM). The compound was shown to induce cell cycle arrest and apoptosis.

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones at varying concentrations (e.g., 10 µg/mL showing 15 mm inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.